
Palmarumycin CP(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmarumycin CP(1) is a natural product isolated from the fermentation broth of the fungus Gliocladium sp. Palmarumycin CP(1) is a potent inhibitor of topoisomerase I and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties : Palmarumycin CP(1), along with other palmarumycins, was initially isolated from the fungus Coniothyrium palmarum. These compounds exhibited notable antifungal and antibacterial activities, attributed to their unique structural features, such as the 1,8-dihydroxynaphthalene unit connected by a spiroacetal to a partially reduced naphthalene unit (Krohn et al., 1994).
Antimalarial and Antituberculosis Activity : A study on palmarumycins isolated from the mangrove fungus BCC 25093 found that compounds like palmarumycin CP(1) showed activity against Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, responsible for tuberculosis. These findings highlight their potential as antimalarial and antituberculosis agents (Bunyapaiboonsri et al., 2015).
Cytotoxic Activity Against Cancer Cells : Palmarumycins, including CP(1), have shown cytotoxic effects against various cancer cell lines. Their unique molecular structure contributes to their potential as antineoplastic agents (Powis et al., 2006).
Antileishmanial Activity : Palmarumycin CP(1) demonstrated significant activity against Leishmania donovani, a parasite responsible for leishmaniasis. This suggests its potential use in treating parasitic infections (Martínez-Luis et al., 2009).
Anti-L. donovani Activity in Macrophage/Amastigote Model : A study on palmarumycin CP18, closely related to CP(1), showed its efficacy against L. donovani in a macrophage/amastigote model, highlighting its potential in anti-leishmanial therapies (Ortega et al., 2014).
Reversing Azole Resistance in Candida Strains : Palmarumycin P3, another analog, was effective in reversing azole resistance in Candida strains by blocking the efflux pump Mdr1. This suggests that palmarumycins could be useful in overcoming drug resistance in fungal infections (Song et al., 2022).
Eigenschaften
CAS-Nummer |
159933-90-1 |
|---|---|
Produktname |
Palmarumycin CP(1) |
Molekularformel |
C20H12O4 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
InChI-Schlüssel |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Andere CAS-Nummern |
159933-90-1 |
Synonyme |
palmarumycin CP(1) palmarumycin CP1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




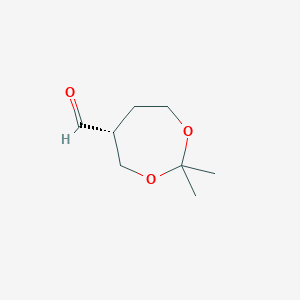

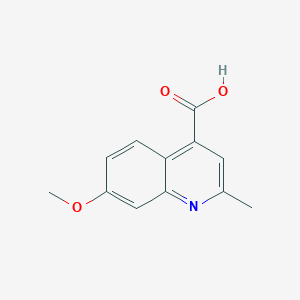
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
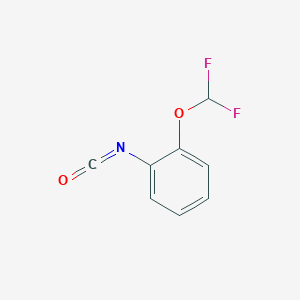
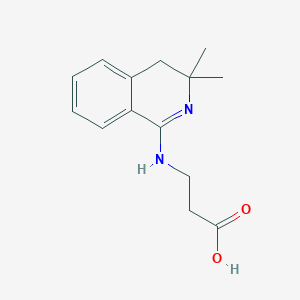
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

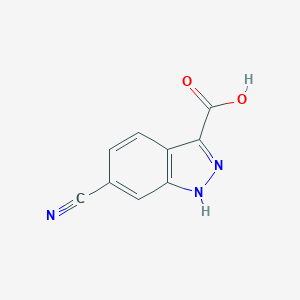
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)


![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)